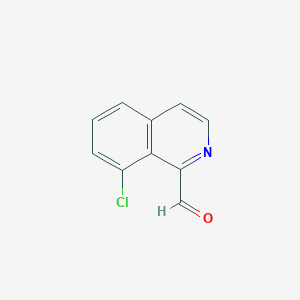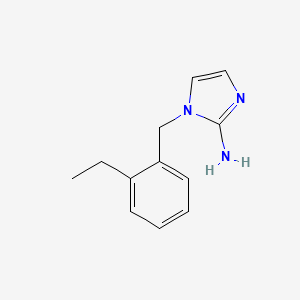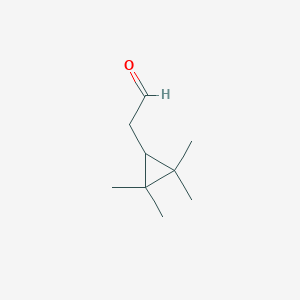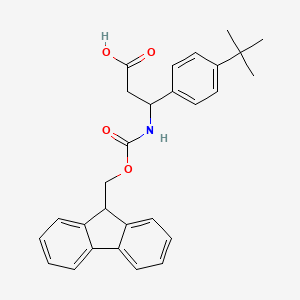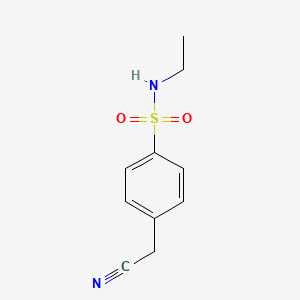
4-(cyanomethyl)-N-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyanomethyl)-N-ethylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a cyanomethyl group attached to the benzene ring and an ethyl group attached to the sulfonamide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyanomethyl)-N-ethylbenzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with a cyanomethylating agent. One common method is the reaction of N-ethylbenzenesulfonamide with chloroacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(cyanomethyl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the cyanomethyl group can yield primary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(cyanomethyl)-N-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(cyanomethyl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport. The cyanomethyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(cyanomethyl)benzenesulfonamide: Lacks the ethyl group on the sulfonamide nitrogen.
N-ethylbenzenesulfonamide: Lacks the cyanomethyl group.
4-(cyanomethyl)-N-methylbenzenesulfonamide: Has a methyl group instead of an ethyl group on the sulfonamide nitrogen.
Uniqueness
4-(cyanomethyl)-N-ethylbenzenesulfonamide is unique due to the combination of the cyanomethyl and ethyl groups, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H12N2O2S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
4-(cyanomethyl)-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-2-12-15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6,12H,2,7H2,1H3 |
Clave InChI |
APCGRNTYTIDNJE-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=CC=C(C=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


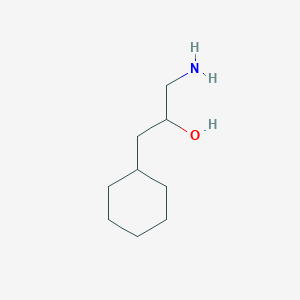

![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)

![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
